

Technical Guide: Azido-PEG5-CH2CO2H as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG5-CH2CO2H**, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, provides supplier information, and outlines experimental protocols for its application in creating advanced biomolecular conjugates.

Core Properties and Supplier Information

Azido-PEG5-CH2CO2H is a polyethylene glycol (PEG)-based linker featuring a terminal azide group and a carboxylic acid. This structure allows for sequential or orthogonal conjugation to two different molecules. The five-unit PEG chain enhances solubility and provides spatial separation between the conjugated molecules.

Table 1: Physicochemical Properties of Azido-PEG5-CH2CO2H

Property	Value	Source(s)
CAS Number	217180-81-9	INVALID-LINK,INVALID- LINK,INVALID-LINK
Molecular Formula	C12H23N3O7	INVALID-LINK
Molecular Weight	321.33 g/mol	INVALID-LINK
Purity	Typically ≥95%	INVALID-LINK
Appearance	White to off-white solid or oil	Varies by supplier
Solubility	Soluble in water and most organic solvents	General knowledge
Storage Conditions	-20°C for long-term storage	INVALID-LINK

Table 2: Selected Suppliers of Azido-PEG5-CH2CO2H

Supplier	Website
BroadPharm	INVALID-LINK
Tebubio	INVALID-LINK
AxisPharm	INVALID-LINK
MedchemExpress	INVALID-LINK
DC Chemicals	INVALID-LINK

Applications in Bioconjugation

The dual functionality of **Azido-PEG5-CH2CO2H** makes it a valuable tool for a variety of bioconjugation applications. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to form a stable amide bond with primary amines.

Key applications include:

- Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.
- PROTAC (Proteolysis Targeting Chimera) Synthesis: It can connect a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing targeted protein degradation.
- Peptide and Protein Modification: Site-specific labeling of proteins and peptides with reporter molecules, such as fluorophores or biotin.
- Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

Experimental Protocols

The following are representative protocols for the use of **Azido-PEG5-CH2CO2H** in bioconjugation. Optimization may be required for specific applications.

Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of **Azido-PEG5-CH2CO2H** to a protein via its primary amine groups.

Materials:

- Azido-PEG5-CH2CO2H
- Protein of interest in a suitable buffer (e.g., PBS pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column

Procedure:

Activation of Carboxylic Acid:

- o Dissolve Azido-PEG5-CH2CO2H in DMF or DMSO to a stock concentration of 100 mM.
- In a separate tube, mix EDC (1.2 equivalents) and NHS (1.2 equivalents) with the Azido-PEG5-CH2CO2H solution.
- Incubate at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation to Protein:
 - Add the activated linker solution to the protein solution at a molar ratio of 10:1 to 20:1 (linker:protein). The optimal ratio should be determined empirically.
 - Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
- Purification:
 - Remove excess linker and byproducts using a desalting column equilibrated with the desired storage buffer.
 - Collect the protein-containing fractions and confirm conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an **Azido-PEG5-CH2CO2H**-modified molecule and an alkyne-containing molecule.

Materials:

- Azido-PEG5-CH2CO2H-conjugated molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate

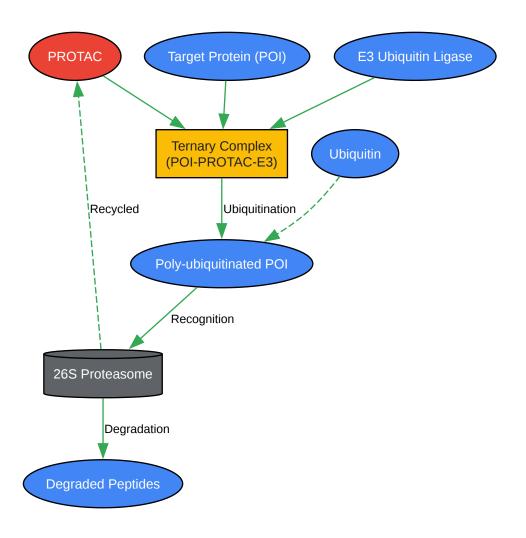
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
- Suitable reaction buffer (e.g., PBS pH 7.4)

Procedure:

- Reaction Setup:
 - Dissolve the azide-modified molecule and the alkyne-containing molecule in the reaction buffer.
 - Prepare a fresh solution of sodium ascorbate (10 equivalents) in the reaction buffer.
 - Prepare a stock solution of CuSO4 (1 equivalent) and TBTA (2 equivalents) in a suitable solvent (e.g., DMSO/water).
- Click Reaction:
 - Add the sodium ascorbate solution to the mixture of the azide and alkyne molecules.
 - Add the CuSO4/TBTA solution to initiate the reaction.
 - Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical methods.
- Purification:
 - Purify the resulting conjugate using size-exclusion chromatography, affinity chromatography, or dialysis, depending on the nature of the molecules.

Visualizing Workflows and Pathways Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate using **Azido-PEG5-CH2CO2H**.


Click to download full resolution via product page

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using **Azido-PEG5-CH2CO2H** as a linker.

Click to download full resolution via product page

Caption: PROTAC Mechanism of Action.

 To cite this document: BenchChem. [Technical Guide: Azido-PEG5-CH2CO2H as a Versatile Linker for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605867#azido-peg5-ch2co2h-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com